This compound belongs to the class of morpholinoanilines, which are derivatives of both morpholine and aniline. Morpholine is a cyclic amine known for its versatile applications in organic synthesis and pharmaceuticals . The classification of 3-Methyl-2-morpholinoaniline falls under organic compounds, specifically as an aromatic amine due to the presence of the benzene ring.
The synthesis of 3-Methyl-2-morpholinoaniline can be achieved through several methods:
These methods are often optimized for yield and purity, utilizing solvents like ethanol or dimethylformamide under controlled temperature conditions .
The molecular structure of 3-Methyl-2-morpholinoaniline can be represented as follows:
The structure features a benzene ring substituted with a morpholine group and a methyl group at specific positions, which influences its chemical reactivity and properties .
3-Methyl-2-morpholinoaniline participates in various chemical reactions typical for aromatic amines:
These reactions are facilitated by the electron-donating nature of the amino groups present in the structure.
The mechanism of action for 3-Methyl-2-morpholinoaniline primarily involves its role as a nucleophile in various chemical reactions. The amino group enhances its reactivity towards electrophiles, allowing it to participate in:
This reactivity is crucial in organic synthesis and medicinal chemistry, where such compounds often serve as intermediates or active pharmaceutical ingredients .
Relevant analyses indicate that 3-Methyl-2-morpholinoaniline exhibits typical behaviors associated with amines, including basicity and potential for hydrogen bonding due to its amine functionalities .
3-Methyl-2-morpholinoaniline finds applications in various fields:
The morpholine ring (1-oxa-4-azacyclohexane) is a privileged heterocycle extensively employed in drug design, featured in over 100 marketed drugs according to the World Drug Index [1]. Its widespread application stems from a unique combination of physicochemical properties and biological compatibility. The morpholine oxygen acts as a hydrogen bond acceptor, while the nitrogen, being weakly basic (pKa ~8.4 for conjugate acid), contributes to solubility modulation and influences cellular permeability. Critically, morpholine-containing compounds often exhibit enhanced blood-brain barrier (BBB) penetration, making them particularly valuable for CNS drug discovery programs targeting disorders like depression, epilepsy, and neurodegenerative diseases. This permeability arises from the ring's optimal balance between lipophilicity and hydrophilicity, coupled with its relatively small molecular footprint [6].
Beyond pharmacokinetic optimization, the morpholine ring serves as a crucial pharmacophoric element in numerous enzyme inhibitors, particularly kinases. Its ability to form key hydrogen bonds within ATP-binding pockets is exemplified by drugs like the PI3K/mTOR inhibitor NVP-BEZ235 and EGFR inhibitors such as gefitinib [1] [5]. Morpholine's metabolic fate, primarily involving oxidation to nontoxic derivatives, contributes to a favorable safety profile and reduced risk of accumulating reactive metabolites compared to some other heterocycles. This combination of target engagement capability, physicochemical advantages, and metabolic stability underpins the sustained interest in morpholine derivatives across diverse therapeutic areas, including anticancer, antiviral, antimicrobial, and antidepressant drug development [1] [6].
Table 1: Selected Marketed Drugs Containing the Morpholine Ring
Drug Name | Therapeutic Category | Primary Target/Mechanism | Key Structural Feature |
---|---|---|---|
Aprepitant | Antiemetic | Neurokinin-1 (NK1) Receptor Antagonist | Morpholine linked to Trifluoromethyltriazole |
Timolol | Antihypertensive, Glaucoma | β-Adrenergic Receptor Antagonist | Morpholine-ethanol side chain |
Finafloxacin | Antibacterial | DNA Gyrase/Topoisomerase IV Inhibitor | Morpholine appended to fluoroquinolone core |
Reboxetine | Antidepressant | Norepinephrine Reuptake Inhibitor (NRI) | Aryl-morpholine core |
Lefetamine | Analgesic (Historical) | Opioid Receptor Modulator? | Morpholinoethylaniline derivative |
PF-00337210 | Anticancer (Investigational) | VEGFR-2 Inhibitor | Morpholine-substituted benzofuran |
The integration of the aniline group (–C₆H₄NH₂) with the morpholine ring creates a hybrid scaffold possessing distinct electronic characteristics and spatial geometry. The aniline nitrogen provides a point for hydrogen bond donation and a site for derivatization (e.g., acylation, sulfonylation, reductive amination), enabling the tuning of target affinity and physicochemical properties. The adjacent aromatic ring offers a planar hydrophobic surface for π-π stacking or van der Waals interactions within binding pockets. Attachment of the morpholine ring, typically via the nitrogen atom (N-linkage) or occasionally through the carbon atoms, introduces significant conformational flexibility due to the chair-to-chair inversion of the six-membered ring. This flexibility allows the morpholinoaniline pharmacophore to adapt to complementary binding sites in diverse biological targets [6] [7].
The specific substitution pattern in 3-methyl-2-morpholinoaniline is strategically significant. Positioning the morpholine group ortho to the aniline nitrogen creates a defined dihedral angle constraint. This constraint influences the spatial orientation of the morpholine ring relative to the aromatic plane, potentially enhancing target selectivity by reducing conformational entropy loss upon binding. Furthermore, the meta-methyl group (–CH₃) on the aniline ring serves multiple purposes: 1) It introduces steric hindrance, potentially protecting the aniline nitrogen from rapid metabolic oxidation (a common pathway for unsubstituted anilines); 2) It provides a site for hydrophobic interactions within target binding pockets; and 3) It subtly modifies the electron density of the aromatic ring through hyperconjugation and inductive effects, impacting interactions with electron-rich or electron-deficient regions of the target protein [6] [8].
This hybrid structure generally exhibits favorable drug-likeness. The weakly basic morpholine nitrogen contributes to aqueous solubility (especially in its protonated form at physiological pH), counterbalancing the hydrophobicity of the aromatic ring. The molecular weight and topological polar surface area (TPSA) typically fall within ranges compatible with good cell permeability. Importantly, the scaffold offers multiple vectors for chemical diversification, allowing medicinal chemists to append additional functional groups to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties [6] [7].
Table 2: Key Structural Features and Their Functional Roles in 3-Methyl-2-morpholinoaniline
Structural Feature | Physicochemical Properties | Biological Interactions | Medicinal Chemistry Purpose |
---|---|---|---|
Morpholine Ring (N-linked) | Weak base (pKa ~8.4); Good H-bond acceptor; Moderate lipophilicity; Conformationally flexible | H-bond donation (protonated N)/acceptance (O, N); Hydrophobic interactions; Water solubility enhancement | Solubility enhancement; BBB penetration; Metabolic stability; Target binding via H-bonding |
Aniline Group (o-substituted) | Weak base (pKa ~4.6); Planar aromatic surface; H-bond donor (NH₂) | H-bond donation (NH₂); π-π stacking; Cation-π interactions; Covalent binding potential (rare) | Target binding via H-bonding and hydrophobic interactions; Versatile derivatization point |
o-Morpholino Substitution | Steric crowding near aniline N; Constrained dihedral angle | Defined spatial presentation of morpholine; Potential shielding of aniline N | Enhanced conformational pre-organization; Possible metabolic stabilization of aniline |
m-Methyl Group | Electron-donating (+I effect); Hydrophobic; Low steric demand | Hydrophobic pocket filling; Steric occlusion; Modulation of aromatic ring electron density | Metabolic stabilization (blocking hydroxylation); Enhanced lipophilicity; Tuning electronic effects |
Research on morpholinoaniline derivatives has evolved significantly over several decades, driven by the recognition of the morpholine ring's utility in medicinal chemistry. While early applications were often serendipitous, modern design is highly rationale-driven. A significant historical milestone was the development of tamoxifen-like antiestrogens incorporating morpholinoaniline motifs. Research demonstrated that morpholinoaniline derivatives could be designed to fit the tamoxifen pharmacophore, targeting the Estrogen Receptor (ER) Ligand Binding Domain (LBD). Compounds like BR46 and BR47, featuring substituted morpholinoaniline scaffolds, were identified as potent inhibitors of estrogen-induced proliferation in breast cancer cells, offering potential avenues to overcome tamoxifen resistance [2]. This work established the morpholinoaniline core as a viable template for nuclear receptor modulation.
A pivotal shift occurred with the exploration of morpholinoaniline derivatives beyond hormone therapy, particularly in CNS disorders. The inherent properties of morpholine—promoting BBB penetration and providing H-bonding capability—made morpholinoanilines attractive candidates for neurological targets. For instance, derivatives like N,N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline (compounds 6f, 6h) demonstrated significant anticonvulsant activity in seizure models (6 Hz Psychomotor and acute pentylenetetrazol (PTZ)). Molecular docking studies indicated their potential mechanism involved binding to the SV2A synaptic vesicle protein and modulation of GABA-A receptors, crucial targets in epilepsy management [3]. This highlighted the scaffold's applicability in neuropharmacology.
Recent research has focused on optimizing morpholinoaniline derivatives for kinase inhibition, leveraging the morpholine's known affinity for ATP-binding sites. Building on the success of morpholine-containing kinase inhibitors (e.g., Gefitinib, NVP-BEZ235), novel morpholinoaniline derivatives have been synthesized targeting specific oncogenic kinases like VEGFR-2 and PI3K/mTOR. The structural analogy allows these derivatives to engage key residues (e.g., hinge region H-bonds) while the aniline moiety provides a handle for introducing selectivity-enhancing substituents. This evolution underscores the scaffold's adaptability across diverse target classes [5] [8]. The compound 3-methyl-2-morpholinoaniline itself serves as a key synthetic intermediate in accessing these more complex, target-specific molecules. Its synthesis, typically involving nucleophilic aromatic substitution or palladium-catalyzed amination between chloronitrobenzene derivatives and morpholine followed by reduction of the nitro group, is well-established, facilitating further medicinal chemistry exploration [2] [3] [5].
Table 3: Evolution of Key Morpholinoaniline Derivatives in Medicinal Chemistry Research
Time Period | Key Derivative Class/Example | Therapeutic Target/Area | Significant Finding/Advance | Source Inspiration |
---|---|---|---|---|
Early 2000s | Substituted Morpholinoanilines (e.g., BR46, BR47) | Estrogen Receptor (Breast Cancer) | Demonstrated potent antiestrogen activity in tamoxifen-resistant models; Validated morpholinoaniline as SERM scaffold | Tamoxifen pharmacophore repurposing [2] |
Mid 2010s | N,N-Bis(biphenylmethyl)-4-morpholinoanilines (e.g., 6f, 6h) | SV2A Protein / GABA-A Receptors (Epilepsy) | Identified potent anticonvulsants with minimal neurotoxicity; Showed multi-target potential in CNS | CNS drug design principles exploiting BBB permeability of morpholine [3] [6] |
Late 2010s | Morpholinoaniline-Integrated Kinase Inhibitors (e.g., PI3K/mTOR, VEGFR-2 inhibitors) | Oncogenic Kinases (Cancer) | Leveraged morpholine's hinge-binding capability; Used aniline for solubility/logP optimization; Improved CNS exposure for brain tumors | Repurposing kinase inhibitor pharmacophores (e.g., Gefitinib, NVP-BEZ235) [5] [8] |
Ongoing | Complex Hybrids (e.g., 3-(Morpholinomethyl)benzofuran-aniline hybrids) | Multi-targeted Therapy (e.g., VEGFR-2 & Tubulin) | Combining morpholinoaniline with other privileged scaffolds (e.g., benzofuran) for enhanced potency and novel mechanisms | Scaffold hybridization strategies [8] |
The trajectory of morpholinoaniline research illustrates a progression from serendipitous discovery to rational design. 3-Methyl-2-morpholinoaniline embodies this evolution, representing a refined intermediate where strategic substitutions (methyl group meta to the aniline, morpholine ortho) are incorporated to optimize stability, binding potential, and synthetic utility for generating next-generation therapeutic candidates targeting an expanding range of diseases.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: